Regioisomeric Substitution Pattern: Distinct 2-Methyl-5-Methoxy-3-Trifluoromethyl Arrangement Versus Positional Analogs
5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine (CAS 2089326-95-2) possesses a unique 2-methyl-5-methoxy-3-trifluoromethyl substitution pattern that is structurally distinct from commercially available TFMP regioisomers. Direct positional analogs include 3-methoxy-2-methyl-5-(trifluoromethyl)pyridine (methoxy at position 3; CF₃ at position 5), 2-methoxy-4-methyl-5-(trifluoromethyl)pyridine (methoxy at position 2; methyl at position 4; CF₃ at position 5) , and 2-methoxy-5-methyl-3-(trifluoromethyl)pyridine (methoxy at position 2; methyl at position 5; CF₃ at position 3). Each regioisomer presents a distinct spatial arrangement of the electron-donating methoxy group, electron-withdrawing trifluoromethyl group, and the methyl substituent, which collectively govern electronic distribution across the pyridine ring and determine the accessibility of the ring nitrogen for coordination or hydrogen bonding. The 5-methoxy-2-methyl-3-trifluoromethyl arrangement positions the methoxy group para to the pyridine nitrogen, influencing nucleophilicity and resonance differently than ortho- or meta-substituted methoxy analogs .
| Evidence Dimension | Regioisomeric substitution pattern (substituent positions on pyridine ring) |
|---|---|
| Target Compound Data | Methoxy at position 5; methyl at position 2; trifluoromethyl at position 3 (CAS 2089326-95-2) |
| Comparator Or Baseline | Comparator 1: 3-methoxy-2-methyl-5-(trifluoromethyl)pyridine (methoxy at 3; CF₃ at 5). Comparator 2: 2-methoxy-4-methyl-5-(trifluoromethyl)pyridine (methoxy at 2; methyl at 4; CF₃ at 5). Comparator 3: 2-methoxy-5-methyl-3-(trifluoromethyl)pyridine (methoxy at 2; methyl at 5; CF₃ at 3) |
| Quantified Difference | No direct comparative bioactivity data available in public literature; differentiation is structural (positional isomerism with distinct substitution topology) |
| Conditions | Structural comparison based on CAS registry data and chemical identity verification. Direct head-to-head biological comparison data absent from public domain. |
Why This Matters
Procurement of this specific regioisomer ensures the intended substitution pattern is evaluated in SAR campaigns, preventing introduction of uncontrolled positional variables.
